molecular formula C12H22O4 B3181629 Isobutyl hexyl oxalate CAS No. 959067-92-6

Isobutyl hexyl oxalate

Cat. No.: B3181629
CAS No.: 959067-92-6
M. Wt: 230.3 g/mol
InChI Key: TWRIBESPUBTNCS-UHFFFAOYSA-N
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Description

Isobutyl hexyl oxalate is an ester compound formed from the reaction of isobutyl alcohol and hexyl oxalate. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, like other esters, has applications in various industries due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl hexyl oxalate can be synthesized through the esterification reaction between isobutyl alcohol and hexyl oxalate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isobutyl hexyl oxalate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into isobutyl alcohol and hexyl oxalate in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Hydrolysis: Isobutyl alcohol and hexyl oxalate.

    Transesterification: A different ester and an alcohol.

    Reduction: Isobutyl alcohol and hexanol.

Scientific Research Applications

Isobutyl hexyl oxalate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of isobutyl hexyl oxalate involves its hydrolysis in the presence of water and an acid or base catalyst. The ester bond is cleaved, resulting in the formation of isobutyl alcohol and hexyl oxalate. This hydrolysis reaction is essential for its applications in drug delivery systems, where the ester linkage can be broken down in the body to release the active drug.

Comparison with Similar Compounds

Isobutyl hexyl oxalate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Butyl acetate: Used as a solvent in paints and coatings.

Uniqueness

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Butyl acetate

Properties

IUPAC Name

1-O-hexyl 2-O-(2-methylpropyl) oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-4-5-6-7-8-15-11(13)12(14)16-9-10(2)3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRIBESPUBTNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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